4-Nitro-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

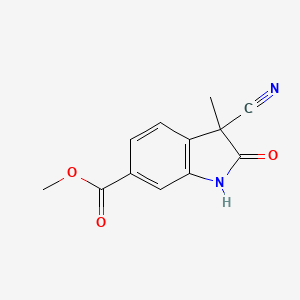

Le 4-Nitro-2-(trifluorométhyl)benzamide est un composé organique de formule moléculaire C8H5F3N2O3. Il se caractérise par la présence d'un groupe nitro (-NO2) et d'un groupe trifluorométhyle (-CF3) liés à un noyau benzamide.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 4-Nitro-2-(trifluorométhyl)benzamide implique généralement la nitration de l'acide 2-(trifluorométhyl)benzoïque. Le processus commence par le traitement de l'acide 2-(trifluorométhyl)benzoïque avec de l'acide sulfurique concentré, suivi de l'ajout goutte à goutte d'acide nitrique fumant. Le mélange réactionnel est agité et chauffé pour favoriser le processus de nitration .

Méthodes de production industrielle : Dans les milieux industriels, la production de 4-Nitro-2-(trifluorométhyl)benzamide peut être réalisée par un processus en plusieurs étapes impliquant la fluoration du p-méthyl trichlorotoluène, la nitration avec de l'acide mixte, la chloration et l'ammonolyse subséquente . Cette méthode est avantageuse en raison de son coût-efficacité et de sa conformité environnementale.

Analyse Des Réactions Chimiques

Types de réactions : Le 4-Nitro-2-(trifluorométhyl)benzamide subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.

Réduction : Le composé peut être réduit en utilisant des agents réducteurs courants tels que l'hydrogène gazeux en présence d'un catalyseur.

Substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.

Réduction : Hydrogène gazeux (H2) avec du palladium sur carbone (Pd/C) comme catalyseur.

Substitution : Hydrure de sodium (NaH) ou tert-butylate de potassium (KOtBu) dans un solvant aprotique.

Principaux produits formés :

Réduction : 4-Amino-2-(trifluorométhyl)benzamide.

Substitution : Différents benzamides substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

Le 4-Nitro-2-(trifluorométhyl)benzamide a des applications diverses en recherche scientifique :

Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.

Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de sa capacité à interagir avec des protéines et des enzymes spécifiques.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement d'agrochimiques et de produits pharmaceutiques

5. Mécanisme d'action

Le mécanisme d'action du 4-Nitro-2-(trifluorométhyl)benzamide implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à divers effets biologiques. Le groupe trifluorométhyle améliore la lipophilie du composé, facilitant sa pénétration dans les membranes biologiques et augmentant sa biodisponibilité .

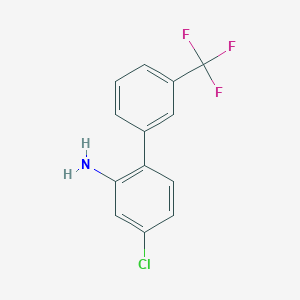

Composés similaires :

- Acide 4-nitro-3-(trifluorométhyl)benzoïque

- 2-Nitro-4-(trifluorométhyl)benzamide

- Acide 4-nitro-2-(trifluorométhyl)benzoïque

Comparaison : Le 4-Nitro-2-(trifluorométhyl)benzamide est unique en raison du positionnement spécifique des groupes nitro et trifluorométhyle sur le noyau benzamide. Cet arrangement confère des propriétés chimiques et biologiques distinctes par rapport à ses isomères et analogues. Par exemple, la position ortho du groupe trifluorométhyle dans le 4-Nitro-2-(trifluorométhyl)benzamide entraîne des interactions stériques qui influencent sa réactivité et son interaction avec les cibles biologiques .

Mécanisme D'action

The mechanism of action of 4-Nitro-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparaison Avec Des Composés Similaires

- 4-Nitro-3-(trifluoromethyl)benzoic acid

- 2-Nitro-4-(trifluoromethyl)benzamide

- 4-Nitro-2-(trifluoromethyl)benzoic acid

Comparison: 4-Nitro-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzamide core. This arrangement imparts distinct chemical and biological properties compared to its isomers and analogs. For instance, the ortho positioning of the trifluoromethyl group in this compound results in steric interactions that influence its reactivity and interaction with biological targets .

Propriétés

IUPAC Name |

4-nitro-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c9-8(10,11)6-3-4(13(15)16)1-2-5(6)7(12)14/h1-3H,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNSHHZAOZKADC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Oxan-4-yl)amino]benzonitrile](/img/structure/B12089734.png)

![(NE)-N-[(3-fluoropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B12089735.png)

![Benzenepropanamide,a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)-](/img/structure/B12089777.png)

![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)-](/img/structure/B12089783.png)

![3-[(4-Bromophenyl)methyl]oxetane](/img/structure/B12089794.png)

![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B12089805.png)